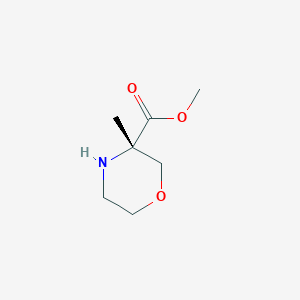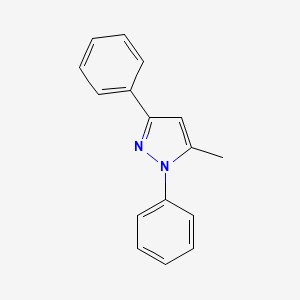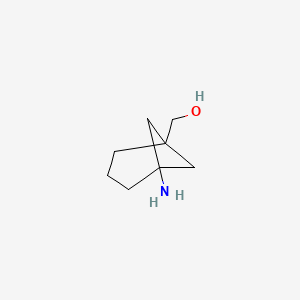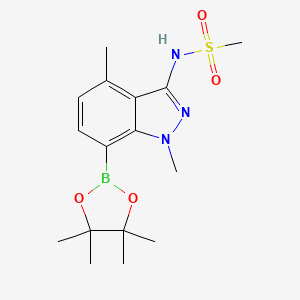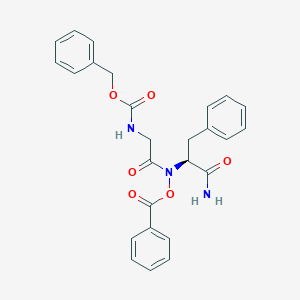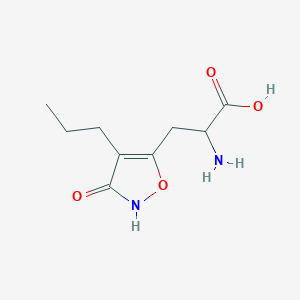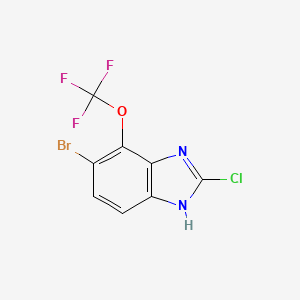
5-Bromo-2-chloro-4-(trifluoromethoxy)-1H-1,3-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-chloro-4-(trifluoromethoxy)-1H-1,3-benzimidazole: is a heterocyclic compound that contains bromine, chlorine, and trifluoromethoxy functional groups attached to a benzimidazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-4-(trifluoromethoxy)-1H-1,3-benzimidazole typically involves multiple steps:
Starting Material: The synthesis begins with commercially available 2-chloro-5-bromobenzimidazole.
Introduction of Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using a nucleophilic substitution reaction. This involves reacting the starting material with a trifluoromethoxy source such as trifluoromethyl iodide in the presence of a base like potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dimethylformamide at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as recrystallization or chromatography to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-chloro-4-(trifluoromethoxy)-1H-1,3-benzimidazole: can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine and bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The benzimidazole core can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at room temperature.
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at low temperatures (0-5°C).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzimidazole derivatives.
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Applications De Recherche Scientifique
5-Bromo-2-chloro-4-(trifluoromethoxy)-1H-1,3-benzimidazole: has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, and anticancer activities.
Agrochemicals: The compound is explored for its potential use in the development of new pesticides and herbicides.
Material Science: It is investigated for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-chloro-4-(trifluoromethoxy)-1H-1,3-benzimidazole depends on its specific application:
Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation.
Agrochemicals: The compound may act on specific enzymes or proteins in pests or weeds, leading to their death or growth inhibition.
Comparaison Avec Des Composés Similaires
5-Bromo-2-chloro-4-(trifluoromethoxy)-1H-1,3-benzimidazole: can be compared with similar compounds such as:
5-Bromo-2-chloro-4-(trifluoromethyl)pyridine: Similar in structure but with a pyridine core instead of benzimidazole.
5-Bromo-2-chloro-4-(trifluoromethoxy)benzoic acid: Similar functional groups but with a benzoic acid core.
Uniqueness
Functional Groups:
Core Structure: The benzimidazole core provides a unique scaffold for further functionalization and exploration in various fields.
Propriétés
Formule moléculaire |
C8H3BrClF3N2O |
|---|---|
Poids moléculaire |
315.47 g/mol |
Nom IUPAC |
5-bromo-2-chloro-4-(trifluoromethoxy)-1H-benzimidazole |
InChI |
InChI=1S/C8H3BrClF3N2O/c9-3-1-2-4-5(15-7(10)14-4)6(3)16-8(11,12)13/h1-2H,(H,14,15) |
Clé InChI |
WHGIKYFPJYCGSH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1NC(=N2)Cl)OC(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B15203353.png)

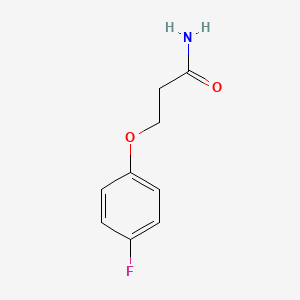

![4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15203373.png)
